molecular formula C16H13N3O3 B375610 1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B375610
M. Wt: 295.29g/mol
InChI Key: NHNJKIWAJOPBDX-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzodioxole moiety linked to a dihydropyridine ring system

Preparation Methods

The synthesis of 1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but its ability to modulate protein function is a key aspect of its biological activity.

Comparison with Similar Compounds

When compared to similar compounds, 1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:

The uniqueness of this compound lies in its ability to combine the properties of both benzodioxole and dihydropyridine moieties, making it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29g/mol

IUPAC Name

1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C16H13N3O3/c1-10-5-11(2)19(16(20)13(10)7-17)18-8-12-3-4-14-15(6-12)22-9-21-14/h3-6,8H,9H2,1-2H3/b18-8+

InChI Key

NHNJKIWAJOPBDX-QGMBQPNBSA-N

SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC3=C(C=C2)OCO3)C#N)C

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC3=C(C=C2)OCO3)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC3=C(C=C2)OCO3)C#N)C

Origin of Product

United States

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